molecular formula C5H14ClN B3259221 1,2-Dimethylpropylamine hydrochloride CAS No. 31519-52-5

1,2-Dimethylpropylamine hydrochloride

Cat. No.: B3259221
CAS No.: 31519-52-5
M. Wt: 123.62 g/mol
InChI Key: RBOBXILUTBVQOQ-NUBCRITNSA-N
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Description

1,2-Dimethylpropylamine hydrochloride is an organic compound with the molecular formula C5H13N. It is a derivative of propylamine, characterized by the presence of two methyl groups attached to the carbon chain. This compound is commonly used in various chemical processes and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethylpropylamine hydrochloride can be synthesized through several methods. One common approach involves the hydrogenation of 2-methyl-2-nitropropane using platinum (IV) oxide as a catalyst in the presence of ammonia and ammonium chloride . Another method involves a multi-step reaction starting with the treatment of 2-methyl-2-nitropropane with alcoholic sodium hydroxide solution and hydrazine sulfate, followed by hydrogenation using nickel as a catalyst at 180-200°C .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale hydrogenation processes using catalysts such as platinum or nickel. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethylpropylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel is often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

1,2-Dimethylpropylamine hydrochloride is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dimethylpropylamine hydrochloride involves its interaction with specific molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with electrophilic centers in target molecules, leading to the desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethylpropanamine
  • 3-Methyl-2-aminobutane
  • 3-Methyl-2-butanamine

Uniqueness

1,2-Dimethylpropylamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical reactivity and properties. Compared to similar compounds, it offers advantages in terms of reactivity and selectivity in various chemical processes.

Properties

IUPAC Name

3-methylbutan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N.ClH/c1-4(2)5(3)6;/h4-5H,6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOBXILUTBVQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30997191
Record name 3-Methylbutan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

758-27-0
Record name Propylamine, 1,2-dimethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylbutan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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